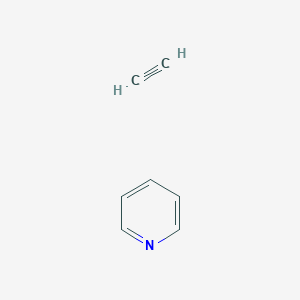
1,6-Bis(phenylsilyl)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hexane-1,6-diyl)bis(phenylsilane) is an organosilicon compound characterized by the presence of a hexane backbone with phenylsilane groups attached at both ends
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(phenylsilane) typically involves the reaction of hexane-1,6-diol with phenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where hexane-1,6-diol is reacted with phenylsilane in the presence of a platinum catalyst under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (Hexane-1,6-diyl)bis(phenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound.
化学反応の分析
Types of Reactions
(Hexane-1,6-diyl)bis(phenylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the phenylsilane groups to silyl hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl lithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted phenylsilane derivatives.
科学的研究の応用
Chemistry
In chemistry, (Hexane-1,6-diyl)bis(phenylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the preparation of silane-based polymers and materials with unique properties.
Biology
The compound has potential applications in biological research, particularly in the development of silicon-based biomaterials. These materials can be used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.
Medicine
In medicine, (Hexane-1,6-diyl)bis(phenylsilane) is explored for its potential use in diagnostic imaging and as a component of therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery.
Industry
Industrially, the compound is used in the production of high-performance coatings, adhesives, and sealants. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to environmental degradation.
作用機序
The mechanism of action of (Hexane-1,6-diyl)bis(phenylsilane) involves its interaction with various molecular targets. The phenylsilane groups can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are mediated by the silicon atoms, which can participate in various chemical reactions, including hydrosilylation and cross-coupling reactions. The hexane backbone provides flexibility and enhances the compound’s ability to interact with different molecular targets.
類似化合物との比較
Similar Compounds
(Hexane-1,6-diyl)bis(4-oxopentanoate): This compound has a similar hexane backbone but with oxopentanoate groups instead of phenylsilane groups.
N,N’-(Hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide:
Uniqueness
(Hexane-1,6-diyl)bis(phenylsilane) is unique due to its combination of a flexible hexane backbone and reactive phenylsilane groups. This combination imparts unique chemical properties, making it suitable for a wide range of applications in different fields. The presence of silicon atoms allows for versatile chemical modifications, enhancing its utility in various research and industrial applications.
特性
分子式 |
C18H22Si2 |
|---|---|
分子量 |
294.5 g/mol |
InChI |
InChI=1S/C18H22Si2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChIキー |
SJOAXUDDCONMMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]CCCCCC[Si]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



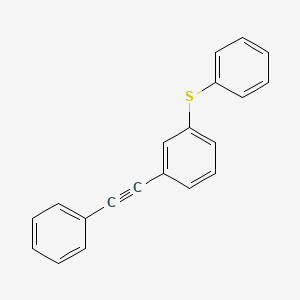
methanone](/img/structure/B14223063.png)
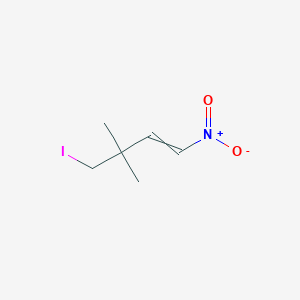
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
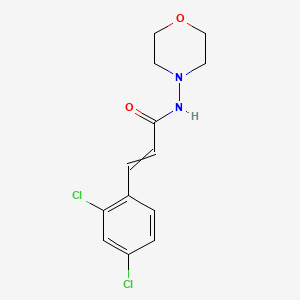
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
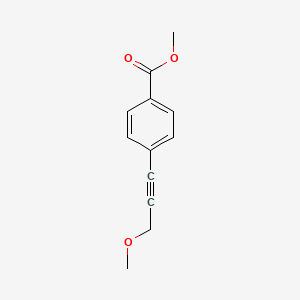
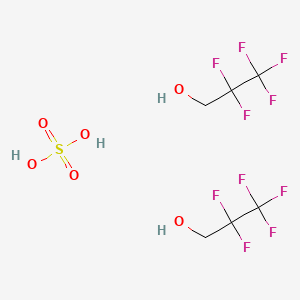
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)
